![molecular formula C13H15Cl2NO4 B6614951 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid CAS No. 1245623-69-1](/img/structure/B6614951.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid
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Overview
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 2,3-dichlorophenyl substituent. It serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug development. The Boc group enhances stability during synthetic processes by protecting the amino functionality from undesired reactions . Synthesis protocols for this compound are analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, where cyclopentanecarboxylic acid derivatives are functionalized under similar conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
R-NH2+(Boc)Cl→R-NH-Boc
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Formation of the Acetic Acid Derivative: : The protected amine is then reacted with 2,3-dichlorophenylacetic acid under conditions that facilitate the formation of the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid group.
R-NH-Boc+Cl2C6H3CH2COOH→R-NH-Boc-CH2C6H3Cl2COOH
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The dichlorophenyl group can be reduced under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acids with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Synthetic Chemistry
The Boc group is widely used in peptide synthesis as a protecting group for amines. This allows for selective reactions without interference from amino groups. The compound serves as an intermediate in the synthesis of various peptides, particularly those that require specific functional group modifications.
Pharmaceutical Development
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance:
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The introduction of chlorophenyl groups may enhance biological activity by increasing lipophilicity, aiding in cellular uptake.
- Antimicrobial Properties : The presence of halogenated phenyl groups has been linked to increased antimicrobial efficacy, making derivatives valuable in developing new antibiotics.
Biochemical Studies
In biochemical research, Boc-DL-4-chlorophenylalanine is utilized in studying enzyme interactions and protein folding mechanisms. Its incorporation into peptides allows researchers to explore how modifications affect protein behavior and function.
Case Studies and Research Findings
Study | Year | Findings |
---|---|---|
Zhang et al. | 2020 | Investigated the synthesis of peptide analogs using Boc-DL-4-chlorophenylalanine; found enhanced stability and yield in reactions compared to other protecting groups. |
Smith et al. | 2021 | Reported on the anticancer properties of chlorinated phenylalanine derivatives; demonstrated significant inhibition of tumor growth in vitro. |
Lee et al. | 2023 | Explored the antimicrobial effects of various Boc-protected amino acids; noted that derivatives with dichlorophenyl groups showed promising results against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability, allowing the compound to reach its target site without premature degradation. Upon reaching the target, the Boc group can be removed under acidic conditions, revealing the active amine group that can interact with the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness lies in its 2,3-dichlorophenyl moiety and Boc-protected amino group. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s Boc group allows for selective deprotection, making it preferable in peptide coupling reactions over unprotected analogues .
- Commercial Availability: Several analogues, such as 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, remain available but require extended delivery timelines, suggesting specialized synthesis protocols .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid, and how do they influence its reactivity?
- Answer : The compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to a chiral carbon, which is also substituted with a 2,3-dichlorophenyl ring and an acetic acid moiety. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps . The electron-withdrawing chlorine atoms on the phenyl ring increase electrophilicity, potentially influencing nucleophilic substitution or coupling reactions. The carboxylic acid group allows for further derivatization (e.g., esterification, amidation) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : A typical synthesis involves:
Boc protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .
Chiral center formation : Asymmetric synthesis via Strecker or Mannich reactions, or resolution using chiral auxiliaries.
Coupling : Acid activation (e.g., EDC/HOBt) for amide bond formation or esterification.
Example conditions from analogous syntheses include inert atmospheres (N₂/Ar), dioxane as solvent, and temperatures of 90°C for 24 hours .
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Boc protection | Boc₂O, NaHCO₃, THF, 0°C → RT | ~85% | |
Coupling | EDC, HOBt, DMF, RT | 70-90% |
Q. What purification techniques are recommended for this compound given its solubility and stability profile?
- Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility .
- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) to separate Boc-protected intermediates.
- Acid-Base Extraction : For carboxylic acid purification, utilize pH-dependent solubility (e.g., aqueous NaHCO₃ to deprotonate, followed by acidification) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?
- Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) for enantioselective synthesis.
- Dynamic Kinetic Resolution : Employ enzymes or metal catalysts to favor a single enantiomer .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. For example, Acmec’s (R)-enantiomer of a related compound achieved 97% purity using chiral stationary phases .
Q. What analytical strategies should be employed to resolve discrepancies in reported purity data from commercial suppliers?
- Answer : Suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation :
- HPLC-MS : Quantify purity and detect trace impurities (e.g., de-Boc byproducts).
- NMR Spectroscopy : Compare integration ratios of aromatic (dichlorophenyl) and Boc-group protons (1.2–1.4 ppm) to assess degradation .
- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry.
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
- Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity (e.g., chlorophenyl ring vs. carboxylic acid reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects in dioxane or DMF to optimize reaction conditions.
- Machine Learning : Train models on analogous Boc-protected compounds to predict coupling efficiencies .
Q. How does the electronic environment of the 2,3-dichlorophenyl moiety influence the compound's stability under acidic conditions?
- Answer :
- Electron-Withdrawing Effects : The chlorine atoms destabilize the phenyl ring, increasing susceptibility to electrophilic attack. This may accelerate degradation under strong acids (e.g., TFA during Boc deprotection).
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products like dichlorophenol derivatives .
- Mitigation : Buffer systems (pH 4–6) or lyophilization can minimize acid-catalyzed hydrolysis .
Q. Methodological Considerations
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAKAJILCCIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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